molecular formula C12H22O3 B14323601 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane CAS No. 110128-73-9

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane

Katalognummer: B14323601
CAS-Nummer: 110128-73-9
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: OWYZUKIPIGUISH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a prop-2-en-1-yl group attached to an oxane ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.

    Methylation: The methyl groups can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the oxane ring or the allyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various ether and alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one
  • 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol

Uniqueness

2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane is unique due to its specific combination of functional groups and its oxane ring structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

110128-73-9

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

2-ethoxy-3,5-dimethyl-6-prop-2-enoxyoxane

InChI

InChI=1S/C12H22O3/c1-5-7-14-12-10(4)8-9(3)11(15-12)13-6-2/h5,9-12H,1,6-8H2,2-4H3

InChI-Schlüssel

OWYZUKIPIGUISH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(CC(C(O1)OCC=C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.